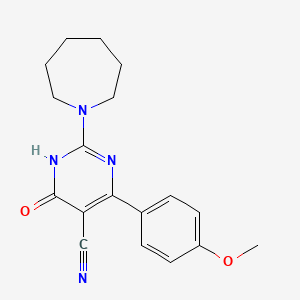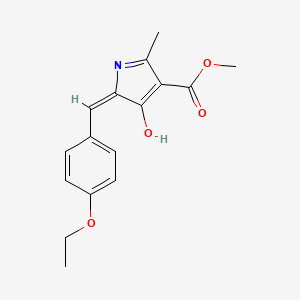![molecular formula C21H26N2O2 B3721349 N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine](/img/structure/B3721349.png)
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine
描述
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine, also known as DBO-Leu, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug discovery. DBO-Leu is a derivative of benzylisoquinoline alkaloids and is known to have a unique mechanism of action that makes it an attractive candidate for the development of novel therapeutics.
作用机制
The mechanism of action of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine is not fully understood, but it is believed to act by binding to specific targets and modulating their activity. It has been shown to have both agonist and antagonist activity depending on the target and has been found to be selective for certain subtypes of receptors and ion channels.
Biochemical and Physiological Effects
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, receptors, and enzymes, and has been found to have activity against a variety of targets including voltage-gated sodium channels, dopamine transporters, and adenosine receptors. N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has also been found to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine in lab experiments is its high potency and selectivity for certain targets. This makes it a useful tool for investigating the activity of specific receptors and ion channels. However, one limitation of using N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine. One area of interest is the development of novel therapeutics based on its unique mechanism of action. N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has been shown to have activity against a variety of targets, including those involved in epilepsy and addiction, and may have potential applications in the treatment of these and other diseases. Another area of interest is the development of more potent and selective derivatives of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine that could be used as research tools or as potential therapeutics. Finally, further research is needed to fully understand the mechanism of action of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine and its potential applications in drug discovery.
科学研究应用
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has been the subject of several scientific studies due to its potential applications in drug discovery. It has been shown to have activity against a variety of targets including ion channels, receptors, and enzymes. N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has been found to be a potent inhibitor of voltage-gated sodium channels and has been investigated as a potential treatment for epilepsy. It has also been shown to have activity against the dopamine transporter and may have potential applications in the treatment of addiction.
属性
IUPAC Name |
2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-13(2)11-18(20(24)25)22-19-16-10-9-14-7-5-6-8-15(14)17(16)12-21(3,4)23-19/h5-10,13,18H,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNOZCFUWMJJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N=C1C2=C(CC(N1)(C)C)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721271.png)
![3-[(4-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721273.png)
![3-[(4-bromophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3721280.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide](/img/structure/B3721284.png)

![6-phenylbenzo[a]phenazin-5-ol](/img/structure/B3721295.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721299.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3721314.png)

![N-[2-(tert-butylthio)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721322.png)
![3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721333.png)

![diethyl 5-{2-[2-[(4-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3721344.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1-naphthamide](/img/structure/B3721367.png)